molecular formula C20H17N3O2 B5864068 5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5864068
M. Wt: 331.4 g/mol
InChI Key: GOFLJZMHYBXBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions in research.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells, inflammation, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce blood glucose levels in diabetic animals. It has also been shown to have antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

The advantages of using 5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its ease of synthesis, low toxicity, and potent biological activities. However, its limitations include its poor solubility in water, which may affect its bioavailability and limit its use in certain in vitro and in vivo assays.

Future Directions

Several future directions in research involving 5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one have been proposed. These include the development of more efficient synthesis methods, the evaluation of its potential as a chemotherapeutic agent for various types of cancer, and the investigation of its mechanism of action and potential targets. Further studies are also needed to determine its safety and efficacy in animal models and humans.

Synthesis Methods

The synthesis of 5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been achieved using different methods such as a one-pot reaction, a microwave-assisted reaction, and a multi-component reaction. The most commonly used method involves the reaction of 4-methoxybenzaldehyde, benzylamine, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a catalyst, followed by refluxing in ethanol to obtain the final product.

Scientific Research Applications

5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been evaluated for its potential applications in drug discovery and development. Studies have shown that this compound exhibits promising anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been found to have potential as an anti-diabetic agent and a selective COX-2 inhibitor.

properties

IUPAC Name

5-benzyl-2-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-17-9-7-15(8-10-17)18-13-19-21-16(12-20(24)23(19)22-18)11-14-5-3-2-4-6-14/h2-10,12-13,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFLJZMHYBXBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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